molecular formula C13H11BrFNO B2639047 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline CAS No. 320337-14-2

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline

Cat. No.: B2639047
CAS No.: 320337-14-2
M. Wt: 296.139
InChI Key: VAGAYIBZRSYBQI-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is an organic compound with the molecular formula C13H11BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromo group at the 3-position and a methoxy group attached to a 3-fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline typically involves a multi-step process. One common method starts with the bromination of 4-[(3-fluorophenyl)methoxy]aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyaniline: Similar structure but lacks the fluorophenyl group.

    4-[(3-Fluorophenyl)methoxy]aniline: Similar structure but lacks the bromo group.

    3-Bromo-4-fluoroaniline: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is unique due to the combination of substituents on the aniline ring, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGAYIBZRSYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (1-((2-bromo-4-nitrophenoxy)methyl)-3-fluorobenzene (3.26 g) in methanol (50 mL) with palladium on carbon (10%, 300 mg) was hydrogenated on a Parr shaker for 24 hours at 60 psi. The mixture was filtered through Celite and all solvents were removed under reduced pressure to give a white crystalline solid, which was used without further purification. LCMS ESI(+) m/z: 297 (M+1).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

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